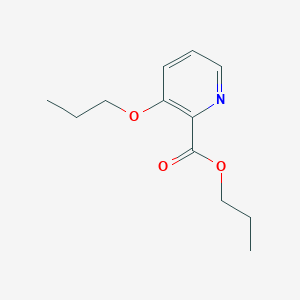

3-丙氧基吡啶-2-甲酸丙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Propyl 3-Propoxypyridine-2-carboxylate is a compound that can be inferred to have a pyridine ring substituted with a propoxy group at the third position and a carboxylate group at the second position. This structure is related to pyridine carboxylic acids, which are known to react with various reagents and can form coordination compounds with metals .

Synthesis Analysis

The synthesis of compounds related to Propyl 3-Propoxypyridine-2-carboxylate can involve the use of propargylic carboxylates as substrates in gold-catalyzed reactions. For instance, a gold-catalyzed synthesis of 1-bromo/chloro-2-carboxy-1,3-dienes has been developed using propargylic carboxylates containing halogenated alkynes, which is highly diastereoselective . Although not directly synthesizing the compound , this method could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of Propyl 3-Propoxypyridine-2-carboxylate would likely resemble that of other pyridine carboxylates, which have been shown to coordinate with metals in various ways. For example, pyridine-2-carboxylate ligands can chelate to metal centers, as seen in the reactions with the dirhenium(II) complex, leading to unsymmetrical substitution products . The structure of related compounds, such as 2-(carboxymethylsulfanyl)pyridine-3-carboxylic acid monohydrate, shows intramolecular hydrogen bonding and a dihedral angle between the pyridine ring and the carboxy group, which could be similar in Propyl 3-Propoxypyridine-2-carboxylate .

Chemical Reactions Analysis

Pyridine carboxylates can participate in various chemical reactions. For instance, they can undergo esterification, as seen in the reaction of pyridine-2-carboxylic acids with the dirhenium(II) complex in refluxing ethanol . Additionally, the related compound propane-1,3-diyl bis(pyridine-4-carboxylate) has a conformation that allows for weak hydrogen bonding, which could influence the reactivity of Propyl 3-Propoxypyridine-2-carboxylate .

Physical and Chemical Properties Analysis

The physical and chemical properties of Propyl 3-Propoxypyridine-2-carboxylate can be deduced from similar compounds. For example, the photoluminescence sensing of nitroaromatic compounds by coordination polymers constructed from carboxylate linkers and pyridyl co-linkers suggests that Propyl 3-Propoxypyridine-2-carboxylate may also have luminescent properties . The hydrolytic synthesis of lanthanide(III) complexes with pyridine-2,6-dicarboxylic acid indicates that related pyridine carboxylates can form stable complexes with lanthanide ions, which could be relevant for the physical properties of Propyl 3-Propoxypyridine-2-carboxylate .

科学研究应用

羧酸的光谱研究

一项综述强调了金属对苯甲酸、2-羟基苯甲酸和 3-吡啶羧酸等生物学重要分子的电子系统的影响。这项研究利用光谱技术来了解金属如何影响这些分子,这对于预测它们在生物系统中的反应性和稳定性至关重要 (Lewandowski, Kalinowska, & Lewandowska, 2005)。

羧酸对生物催化剂的抑制

对羧酸对生物催化剂的抑制作用的研究揭示了它们对工程微生物(如大肠杆菌和酿酒酵母)的影响。这篇综述讨论了羧酸对微生物的抑制机制,强调了了解这些影响对代谢工程的重要性 (Jarboe, Royce, & Liu, 2013)。

羧酸的液-液萃取

一篇综述重点关注从水流中液-液萃取 (LLX) 羧酸的溶剂开发,解决了回收羧酸以生产生物基塑料的挑战。它强调了对高效溶剂和再生策略的需求,以提高这些工艺的经济可行性 (Sprakel & Schuur, 2019)。

抗氧化剂和抗炎剂

一项关于苯并稠噻唑衍生物的合成和药理学评估的研究调查了它们作为抗氧化剂和抗炎剂的潜力。这项研究强调了基于羧酸衍生物设计治疗炎症和氧化应激的新型治疗剂的重要性 (Raut et al., 2020)。

属性

IUPAC Name |

propyl 3-propoxypyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-3-8-15-10-6-5-7-13-11(10)12(14)16-9-4-2/h5-7H,3-4,8-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGUCGLNLZXLQTD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(N=CC=C1)C(=O)OCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60599581 |

Source

|

| Record name | Propyl 3-propoxypyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60599581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propyl 3-Propoxypyridine-2-carboxylate | |

CAS RN |

134319-22-5 |

Source

|

| Record name | Propyl 3-propoxypyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60599581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-6,9,12,15,18-pentaoxo-16-(pyridin-3-ylmethyl)-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B145725.png)

![2-[(2-Chloroacetyl)-methylamino]butanoic acid](/img/structure/B145728.png)